molecular formula C12H15NO2 B12315339 Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B12315339
M. Wt: 205.25 g/mol
InChI Key: JNVRQUOTLAFANC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The exact mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is not well-documented. like other tetrahydroquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Methyltetrahydroquinoline

Uniqueness

Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3

InChI Key

JNVRQUOTLAFANC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2NC1C(=O)OC

Origin of Product

United States

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